molecular formula C17H19ClN4O5S B3984860 N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide

N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide

Cat. No.: B3984860
M. Wt: 426.9 g/mol
InChI Key: VAOCVCIPQMIGQT-UHFFFAOYSA-N
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Description

N-[4-({3-[(2-Chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group (-SO₂NH-) linked to a propylamine chain. The propylamine chain terminates in a 2-chloro-4-nitrophenyl moiety, which introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents.

Properties

IUPAC Name

N-[4-[3-(2-chloro-4-nitroanilino)propylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O5S/c1-12(23)21-13-3-6-15(7-4-13)28(26,27)20-10-2-9-19-17-8-5-14(22(24)25)11-16(17)18/h3-8,11,19-20H,2,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCVCIPQMIGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide typically involves multiple steps:

    Formation of the 2-chloro-4-nitrophenylamine: This can be achieved by nitration of 2-chloroaniline followed by reduction.

    Preparation of the sulfamoyl intermediate: The 2-chloro-4-nitrophenylamine is reacted with a suitable sulfamoyl chloride in the presence of a base to form the sulfamoyl intermediate.

    Coupling with acetamide: The final step involves coupling the sulfamoyl intermediate with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several acetamide and sulfonamide derivatives. Below is a comparative analysis of its key structural and functional attributes relative to similar molecules:

Compound Name Core Structure Substituents/Modifications Key Differences Potential Implications
N-[4-({3-[(2-Chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide (Target) Phenyl-sulfamoyl-acetamide Propylamine linker with 2-chloro-4-nitrophenyl group Reference compound for comparison. High electron-withdrawing nitro group may enhance receptor binding but reduce solubility.
N-(4-{N-[3-(4-Benzylpiperazin-1-yl)propyl]sulfamoyl}-2-chlorophenyl)acetamide (C4019) Phenyl-sulfamoyl-acetamide Propylamine linker with 4-benzylpiperazine Replaces nitro group with benzylpiperazine. Increased bulk and basicity; may alter pharmacokinetics or target selectivity.
N-[2-Chloro-4-({3-[4-(2-Chloro-6-fluorobenzyl)piperazinyl]propyl}sulfamoyl)phenyl]acetamide Phenyl-sulfamoyl-acetamide Propylamine linker with 2-chloro-6-fluorobenzyl-piperazine Fluorine addition and chloro substitution on benzyl group. Enhanced metabolic stability and lipophilicity; potential for CNS penetration.
N-[4-Chloro-2-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]acetamide Phenyl-acetamide Diazenyl (-N=N-) linker instead of propylamine; 2-chloro-4-nitrophenyl group Rigid diazenyl linker vs. flexible propylamine. Reduced conformational flexibility; potential photostability issues.
Compound A (Aminotriazine derivative) Triazine-phenyl-acetamide Triazine core with 4-chlorophenoxy-piperidine Triazine ring replaces sulfamoyl group. Altered electronic properties; may target kinases or nucleotide-binding proteins.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Arylacetamide Dichlorophenyl and pyrazolyl groups Lacks sulfamoyl group; pyrazole ring introduces heterocyclic diversity. Potential for metal coordination or anti-inflammatory activity.

Pharmacological and Physicochemical Comparisons

In contrast, C4019 and Compound A lack nitro groups, reducing reactivity but improving metabolic stability.

Solubility and Bioavailability: The sulfamoyl group in the target and C4019 enhances water solubility compared to non-sulfonamide analogs like the dichlorophenyl-pyrazole acetamide . However, the nitro group in the target may counterbalance this by increasing hydrophobicity.

Synthetic Accessibility: The target compound likely follows a synthetic route involving sulfamoylation of 4-aminophenylacetamide, followed by coupling with 3-[(2-chloro-4-nitrophenyl)amino]propan-1-amine. This contrasts with C4019 , which requires piperazine functionalization, and Compound A , which involves triazine ring formation.

In contrast, C4019 and Compound A may target GPCRs or ion channels due to their piperazine and triazine moieties, respectively.

Biological Activity

N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a phenylacetamide structure, along with a chloro-nitrophenyl moiety. Its molecular formula is C15H17ClN4O3S, and it has a molecular weight of approximately 358.84 g/mol. The structural representation is as follows:

\text{N 4 3 2 chloro 4 nitrophenyl amino propyl}sulfamoyl)phenyl]acetamide}

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, research on N-substituted phenyl-sulfamoyl derivatives has demonstrated promising results against various cancer cell lines. The mechanisms involve the inhibition of tumor cell proliferation and induction of apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10Induction of apoptosis
Compound BHeLa (Cervical Cancer)15Cell cycle arrest
N-[4-(...)A549 (Lung Cancer)12Inhibition of proliferation

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown anti-inflammatory activity. Research indicates that related sulfamoyl compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffect Observed
Compound CLPS-induced modelDecreased TNF-alpha levels
N-[4-(...)Carrageenan modelReduced paw edema

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammatory responses.
  • Induction of Apoptosis : The compound promotes apoptotic signaling through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the evaluation of a series of sulfamoyl derivatives in preclinical models. The study found that specific modifications to the phenyl ring significantly enhanced anticancer efficacy against breast and lung cancer cell lines . Furthermore, in vivo studies showed reduced tumor growth in animal models treated with these derivatives.

Q & A

Q. What are the established synthetic routes for N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with sulfonyl chloride intermediates. A common approach is coupling a 2-chloro-4-nitroaniline derivative with a propane-1,3-diamine linker, followed by sulfamoylation of the phenylacetamide core. Critical parameters include:

  • Temperature control (<5°C during sulfonyl chloride formation to prevent side reactions).
  • Use of aprotic solvents (e.g., DMF or THF) for amide bond formation .
  • Catalytic bases like triethylamine to enhance nucleophilic substitution efficiency . Optimization requires monitoring via TLC/HPLC and adjusting stoichiometric ratios of intermediates (e.g., 1.2:1 amine-to-sulfonyl chloride molar ratio) .

Q. How can structural integrity and purity of this compound be validated?

Key analytical methods include:

  • NMR : Confirm the presence of sulfamoyl (–SO2NH–) protons (δ 7.5–8.5 ppm for aromatic protons, δ 3.0–3.5 ppm for propyl linker protons) and acetamide (–NHCO–) groups .
  • IR : Detect sulfonamide S=O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the theoretical mass (C₁₇H₁₈ClN₄O₅S: MW 425.86 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

  • Tautomerism : Investigate pH-dependent conformational changes using D₂O exchange experiments .
  • Residual solvents : Employ high-vacuum drying or deuterated solvents to eliminate interference .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous sulfonamide derivatives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies focus on:

  • Electron-withdrawing groups : The 2-chloro-4-nitro substituent may enhance binding to bacterial dihydropteroate synthase (DHPS) via π-π stacking and hydrophobic interactions .
  • Linker flexibility : Modifying the propylamino linker length can affect membrane permeability, as shown in sulfonamide-based enzyme inhibitors .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like DHPS or carbonic anhydrase .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory models : LPS-induced cytokine release in murine macrophages (e.g., RAW 264.7 cells) .
  • In vivo toxicity : Acute toxicity profiling in zebrafish embryos (LC₅₀ determination) .

Methodological Challenges

Q. How can researchers address low yields during the final sulfamoylation step?

Low yields (<40%) often result from:

  • Moisture sensitivity : Use anhydrous conditions and molecular sieves to scavenge water .
  • Side reactions : Introduce protecting groups (e.g., Boc) for the aniline nitrogen before sulfamoylation .
  • Alternative reagents : Replace traditional sulfonyl chlorides with sulfamoyl imidazolium salts for better reactivity .

Q. What computational tools predict metabolic stability and off-target effects?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to assess bioavailability, CYP450 inhibition, and hERG cardiotoxicity risks .
  • Metabolite identification : Use GLORYx for phase I/II metabolism simulations, focusing on sulfamoyl hydrolysis and nitro group reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-({3-[(2-chloro-4-nitrophenyl)amino]propyl}sulfamoyl)phenyl]acetamide

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